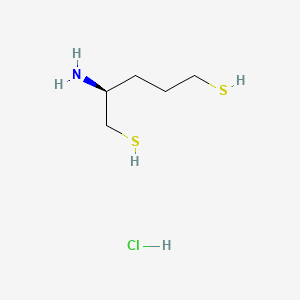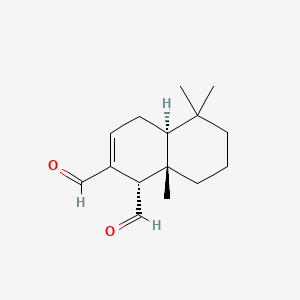
Epipolygodial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epipolygodial is a natural product found in Canella winterana, Cinnamosma macrocarpa, and other organisms with data available.
科学的研究の応用
1. Anticancer Activities
Epipolygodial has been found to have significant antiproliferative potency against cancer cells, exceeding that of polygodial. It maintains its effectiveness against apoptosis-resistant and multidrug-resistant cancer cells. This is due to its ability to act as an agonist of the transient receptor potential vanilloid 1 (TRPV1) and its potential for covalent modification of biological molecules with natural products (Dasari et al., 2015).
2. Activity Against Trypanosoma Cruzi
Epipolygodial and its analogues have shown low micromolar potency against all three forms of Trypanosoma cruzi, a parasite responsible for Chagas disease. This includes effectiveness against amastigotes, trypomastigotes, and epimastigotes. Some synthetic analogues compare favorably with clinically approved drugs (Turner et al., 2019).
3. Effects on Intracellular Free Ca2+ Concentration
Studies on human neuroblastoma SH-SY5Y cells have shown that epipolygodial affects the intracellular free Ca2+ concentration, albeit at higher concentrations compared to other sesquiterpenoid unsaturated dialdehydes. This indicates a potential role in influencing cellular signaling pathways related to calcium concentration (Forsby et al., 1994).
4. Antimicrobial and Cytotoxic Activities
Epipolygodial has demonstrated antimicrobial, algaecidal, cytotoxic, and mutagenic activities. Its activity spectrum includes antifungal and antibacterial properties. Derivatization of epipolygodial to less polar compounds has been found to enhance these effects (Anke & Sterner, 1991).
特性
製品名 |
Epipolygodial |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(1S,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13+,15-/m1/s1 |
InChIキー |
AZJUJOFIHHNCSV-VNHYZAJKSA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1CC=C([C@H]2C=O)C=O)(C)C |
正規SMILES |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C |
同義語 |
1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde epipolygodial polygodial |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



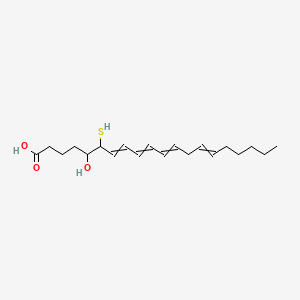
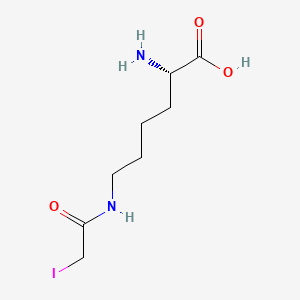
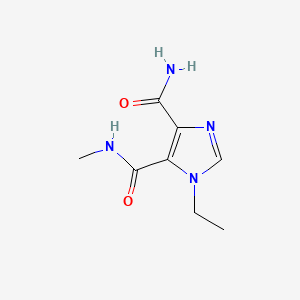
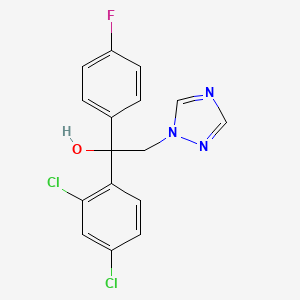
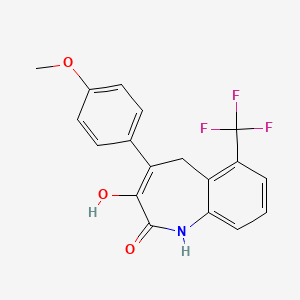
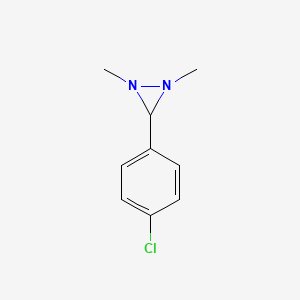
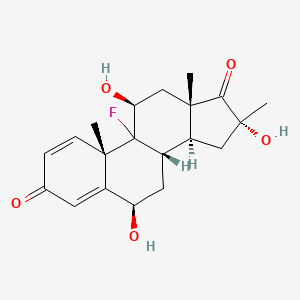
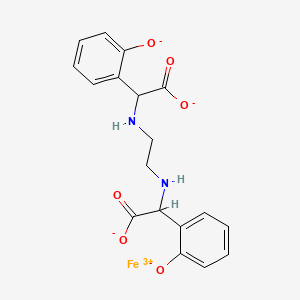
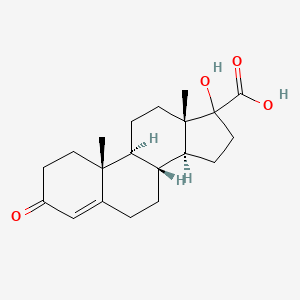
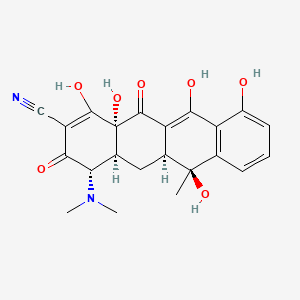
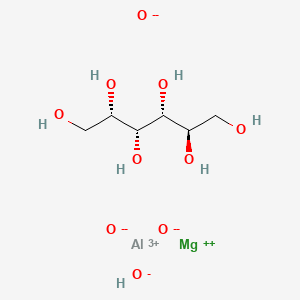
![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)
